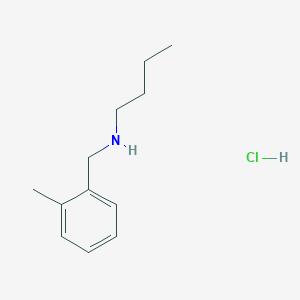

N-(2-Methylbenzyl)-1-butanamine hydrochloride

Description

N-(2-Methylbenzyl)-1-butanamine hydrochloride is a secondary amine salt characterized by a butanamine backbone substituted with a 2-methylbenzyl group. These derivatives share a common structural motif: a primary amine (1-butanamine) modified with an aromatic substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-4-9-13-10-12-8-6-5-7-11(12)2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACKDZUIXKXCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbenzyl)-1-butanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with 1-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylbenzyl)-1-butanamine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and crystallization ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)-1-butanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

It appears the query contains a typo, as it asks for information on "N-(2-Methylbenzyl)-1-butanamine hydrochloride," but the search results refer to "N-(4-Methylbenzyl)-1-butanamine hydrochloride." Assuming the user intended to search for information on "N-(4-Methylbenzyl)-1-butanamine hydrochloride", the following information is available:

Scientific Research Applications of N-(4-Methylbenzyl)-1-butanamine hydrochloride

N-(4-Methylbenzyl)-1-butanamine hydrochloride is an organic compound belonging to the class of amines, characterized by a butanamine group attached to a 4-methylbenzyl moiety. It has a molecular formula of C12H20ClN and a molecular weight of 213.75 g/mol. This compound is investigated for its potential biological activities, encompassing antimicrobial and antiviral properties. Research efforts are directed towards exploring its therapeutic applications, particularly in the realm of drug development.

Chemical Reactions

N-(4-Methylbenzyl)-1-butanamine hydrochloride can undergo oxidation to form amides or nitriles, reduction to form primary amines, and nucleophilic substitution reactions to form different derivatives. Common reagents for these reactions include:

- Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

- Substitution: Alkyl halides and acyl chlorides under basic or acidic conditions.

N-(4-Methylbenzyl)-1-butanamine hydrochloride shows potential in biological research and medicinal chemistry. Studies suggest it may interact with serotonin and dopamine receptors in the CNS, which are critical in mood regulation. The compound may also have anti-inflammatory properties, with studies showing that similar structures can inhibit pro-inflammatory cytokines. Some analogs have demonstrated anti-proliferative effects on certain B-cell malignancies.

Case Studies

- Neuropharmacological Assessment: Animal model studies have indicated a reduction in anxiety levels, suggesting its potential as an anxiolytic agent.

- Anti-inflammatory Activity: In vitro studies have demonstrated that the compound inhibited the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Biological Activity

N-(2-Methylbenzyl)-1-butanamine hydrochloride is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-Methylbenzyl)-1-butanamine hydrochloride is an amine derivative characterized by the following structural formula:

- Molecular Formula : CHClN

- Molecular Weight : 219.73 g/mol

The compound contains a butanamine backbone with a methylbenzyl substituent, which influences its interaction with biological targets.

The biological activity of N-(2-Methylbenzyl)-1-butanamine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It can function as both an agonist and antagonist , modulating various physiological processes. The compound's mechanism involves:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and behavior.

Biological Activity

Research has demonstrated several biological activities associated with N-(2-Methylbenzyl)-1-butanamine hydrochloride:

- Antidepressant Effects : Studies suggest that the compound exhibits potential antidepressant properties by modulating monoaminergic systems.

- Anti-inflammatory Activity : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-Methylbenzyl)-1-butanamine hydrochloride, a comparison with structurally similar compounds is essential. Below is a summary table:

| Compound Name | Chemical Structure | Notable Activity |

|---|---|---|

| N-(2-Methylbenzyl)-1-butanamine hydrochloride | Structure | Antidepressant, anti-inflammatory |

| N-(2-Methylbenzyl)-1-propanamine hydrochloride | Structure | Moderate receptor activity |

| N-(2-Methylbenzyl)-1-pentanamine hydrochloride | Structure | Limited biological activity |

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that N-(2-Methylbenzyl)-1-butanamine hydrochloride significantly reduced symptoms of depression when administered over a period of four weeks. Behavioral tests indicated increased locomotion and decreased immobility in forced swim tests, suggesting enhanced mood-related behaviors.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound inhibited the production of interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). This finding supports its potential use in treating inflammatory diseases.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.